(2S)-4-Cyclopentyl-2-methylbutan-1-amine
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Overview
Description
(2S)-4-Cyclopentyl-2-methylbutan-1-amine is an organic compound with a unique structure that includes a cyclopentyl ring and a primary amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Cyclopentyl-2-methylbutan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentyl bromide and 2-methylbutan-1-amine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of by-products.
Catalysts: A base such as sodium hydride or potassium tert-butoxide is used to facilitate the nucleophilic substitution reaction.
Procedure: The cyclopentyl bromide is added to a solution of 2-methylbutan-1-amine in an appropriate solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-Cyclopentyl-2-methylbutan-1-amine undergoes several types of chemical reactions:
Oxidation: The primary amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(2S)-4-Cyclopentyl-2-methylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating certain neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-4-Cyclopentyl-2-methylbutan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The primary amine group allows it to interact with enzymes and receptors, potentially modulating their activity.
Pathways Involved: The compound may influence signaling pathways by acting as an agonist or antagonist at receptor sites.
Comparison with Similar Compounds
Similar Compounds
(2S)-4-Cyclopentyl-2-methylbutan-1-amine: Unique due to its specific cyclopentyl and methylbutanamine structure.
Cyclopentylamine: Lacks the additional methylbutanamine structure.
2-Methylbutan-1-amine: Does not contain the cyclopentyl ring.
Uniqueness
This compound is unique due to the combination of its cyclopentyl ring and primary amine group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2S)-4-cyclopentyl-2-methylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(8-11)6-7-10-4-2-3-5-10/h9-10H,2-8,11H2,1H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRYSEIZFDGCAW-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC1CCCC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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